molecular formula C8H10O3S B089942 Methanesulfonic acid, 2-methylphenyl ester CAS No. 1009-01-4

Methanesulfonic acid, 2-methylphenyl ester

Cat. No. B089942
CAS RN: 1009-01-4
M. Wt: 186.23 g/mol
InChI Key: GLMWFEJQRJWNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid, 2-methylphenyl ester, also known as mesitylene sulfonic acid, is a sulfonic acid ester commonly used as a catalyst in organic chemistry. It is a colorless or light yellow liquid with a melting point of 20°C and a boiling point of 238°C. Mesitylene sulfonic acid is a strong acid that is highly soluble in water and organic solvents. It is widely used in various chemical reactions, including esterification, alkylation, and condensation reactions.

Mechanism Of Action

Mesitylene sulfonic acid acts as a Brønsted acid catalyst, which means it donates a proton to the reactant molecule, thereby increasing the acidity of the reaction medium. This increased acidity helps to activate the reactant molecule, making it more reactive and facilitating the reaction.

Biochemical And Physiological Effects

Mesitylene sulfonic acid is not commonly used in biochemical or physiological research due to its strong acidity and potential toxicity. However, it has been shown to have antimicrobial properties and may have potential applications in the development of new antibiotics.

Advantages And Limitations For Lab Experiments

The main advantage of Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a catalyst is its high acidity, which allows it to catalyze a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, its strong acidity can also be a limitation, as it may lead to unwanted side reactions or product degradation. Additionally, its potential toxicity and corrosiveness require careful handling and disposal.

Future Directions

There are several future directions for research on Methanesulfonic acid, 2-methylphenyl ester sulfonic acid. One area of interest is the development of new synthetic methods that use Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a catalyst. Another area of interest is the study of its antimicrobial properties and potential applications in the development of new antibiotics. Finally, there is potential for the development of new applications for Methanesulfonic acid, 2-methylphenyl ester sulfonic acid in the fields of materials science and nanotechnology.

Synthesis Methods

Mesitylene sulfonic acid can be synthesized through the reaction of Methanesulfonic acid, 2-methylphenyl ester with sulfur trioxide in the presence of a catalyst such as oleum or sulfuric acid. The reaction produces Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a byproduct, which can be purified through distillation or recrystallization.

Scientific Research Applications

Mesitylene sulfonic acid is widely used as a catalyst in organic chemistry research. It is commonly used in esterification reactions, where it helps to increase the yield and selectivity of the desired product. It is also used in alkylation and condensation reactions, where it acts as a strong acid catalyst.

properties

CAS RN

1009-01-4

Product Name

Methanesulfonic acid, 2-methylphenyl ester

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

(2-methylphenyl) methanesulfonate

InChI

InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)11-12(2,9)10/h3-6H,1-2H3

InChI Key

GLMWFEJQRJWNKI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OS(=O)(=O)C

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C

synonyms

Methanesulfonic acid 2-methylphenyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.